An In-Depth Technical Guide to 2-(6-Aminopyridin-2-yl)acetic Acid: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 2-(6-Aminopyridin-2-yl)acetic Acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(6-Aminopyridin-2-yl)acetic acid is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its unique bifunctional nature, possessing both a nucleophilic amino group and a carboxylic acid moiety on a pyridine scaffold, makes it a valuable precursor for the synthesis of a diverse range of complex molecules. This technical guide provides a comprehensive overview of the core chemical properties, synthesis methodologies, spectral characterization, and key applications of this compound, with a focus on its role in drug discovery and development.
Introduction: The Strategic Importance of the Aminopyridine Scaffold
The 2-aminopyridine moiety is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous biologically active compounds.[1][2] Its ability to participate in hydrogen bonding and coordinate with metal ions, coupled with its relatively low molecular weight, makes it an attractive core for the design of novel therapeutic agents.[3] 2-(6-Aminopyridin-2-yl)acetic acid builds upon this foundation by incorporating a flexible acetic acid side chain, providing an additional reactive handle for molecular elaboration and diversification. This unique combination of functional groups allows for its use in the construction of a wide array of derivatives with potential applications in various therapeutic areas.[4][5]
Core Chemical Properties
A thorough understanding of the fundamental physicochemical properties of 2-(6-Aminopyridin-2-yl)acetic acid is crucial for its effective utilization in research and development.
| Property | Value | Source |
| CAS Number | 339195-51-6 | [6] |
| Molecular Formula | C₇H₈N₂O₂ | [6] |
| Molecular Weight | 152.15 g/mol | [6] |
| IUPAC Name | 2-(6-aminopyridin-2-yl)acetic acid | |
| Appearance | Off-white to light yellow crystalline powder (typical) | |
| Purity | Typically ≥97% | [6] |
Synthesis Methodologies: A Strategic Overview
Several synthetic routes to 2-(6-Aminopyridin-2-yl)acetic acid can be envisioned, primarily revolving around the introduction of the amino group or the construction of the acetic acid side chain. The choice of a particular method often depends on the availability of starting materials, desired scale, and purity requirements.
General Synthetic Strategies
Two primary retrosynthetic approaches dominate the synthesis of this compound:
-
Route A: Amination of a Halogenated Precursor: This is a common and often high-yielding approach. It involves the nucleophilic substitution of a halogen (typically chlorine or bromine) at the 6-position of a 2-(halopyridin-2-yl)acetic acid derivative with an amino group source.
-
Route B: Hydrolysis of a Nitrile Precursor: This method involves the synthesis of 2-(6-aminopyridin-2-yl)acetonitrile, followed by its hydrolysis to the corresponding carboxylic acid.
Diagram: Retrosynthetic Analysis
Caption: Retrosynthetic pathways for 2-(6-Aminopyridin-2-yl)acetic acid.
Exemplary Experimental Protocol: Synthesis via Amination of 2-(6-Bromopyridin-2-yl)acetic acid
This protocol is a representative example based on established methodologies for the amination of halopyridines.[1] Optimization may be required based on specific laboratory conditions and reagent purity.
Step 1: Synthesis of 2-(6-Bromopyridin-2-yl)acetic acid
This intermediate can be prepared from commercially available 2,6-dibromopyridine through a series of reactions, including monolithiation followed by carboxylation.
Step 2: Amination
-
Reaction Setup: In a pressure-rated reaction vessel, dissolve 2-(6-bromopyridin-2-yl)acetic acid (1.0 eq) in a suitable solvent such as 1,4-dioxane or N,N-dimethylformamide (DMF).
-
Reagents: Add a copper(I) catalyst (e.g., CuI, 5-10 mol%) and a suitable ligand (e.g., L-proline or a diamine ligand, 10-20 mol%).
-
Amine Source: Introduce a source of ammonia, such as aqueous ammonia or ammonium hydroxide (excess).
-
Base: Add a base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq).
-
Reaction Conditions: Seal the vessel and heat the mixture to 80-120 °C for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and acidify with a dilute acid (e.g., 1M HCl) to a pH of approximately 6-7.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Diagram: Experimental Workflow for Synthesis
Caption: A typical workflow for the amination synthesis.
Spectral Characterization
While a comprehensive, publicly available dataset of spectra for 2-(6-Aminopyridin-2-yl)acetic acid is limited, the expected spectral features can be predicted based on its structure and data from analogous compounds.[7][8]
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show characteristic signals for the pyridine ring protons, the methylene protons of the acetic acid side chain, and the amine protons. The pyridine protons will likely appear as a set of coupled multiplets in the aromatic region (δ 6.0-8.0 ppm). The methylene protons should present as a singlet at approximately δ 3.5-4.0 ppm. The amine protons will likely appear as a broad singlet, the chemical shift of which will be dependent on the solvent and concentration.
¹³C NMR Spectroscopy
The carbon NMR spectrum will display signals for the five distinct carbon atoms of the pyridine ring and the two carbons of the acetic acid moiety. The pyridine carbons are expected in the range of δ 100-160 ppm. The carbonyl carbon of the carboxylic acid will be the most downfield signal, typically above δ 170 ppm, and the methylene carbon will appear around δ 40-50 ppm.
FT-IR Spectroscopy
The infrared spectrum will provide key information about the functional groups present. Characteristic absorption bands are expected for:
-
N-H stretching of the primary amine (around 3300-3500 cm⁻¹, two bands).
-
O-H stretching of the carboxylic acid (a broad band from 2500-3300 cm⁻¹).
-
C=O stretching of the carboxylic acid (around 1700-1725 cm⁻¹).
-
C=C and C=N stretching of the pyridine ring (in the 1400-1600 cm⁻¹ region).
-
N-H bending of the primary amine (around 1600 cm⁻¹).
Mass Spectrometry
Mass spectrometry will confirm the molecular weight of the compound. In electrospray ionization (ESI) mass spectrometry, the protonated molecule [M+H]⁺ would be expected at m/z 153.06.
Applications in Drug Discovery and Development
The structural features of 2-(6-Aminopyridin-2-yl)acetic acid make it a highly valuable building block for the synthesis of novel bioactive molecules.[4][5]
As a Versatile Scaffold
The primary amine and the carboxylic acid groups provide two orthogonal points for chemical modification. The amine can be acylated, alkylated, or used in the formation of various nitrogen-containing heterocycles. The carboxylic acid can be converted to esters, amides, or other derivatives. This allows for the rapid generation of libraries of compounds for high-throughput screening.
In the Synthesis of Bioactive Molecules
Derivatives of 2-(6-aminopyridin-2-yl)acetic acid have been investigated for a range of biological activities. For instance, related aminopyridine structures have been incorporated into inhibitors of various enzymes and receptors. The acetic acid moiety can be used to link the aminopyridine core to other pharmacophores or to modulate the pharmacokinetic properties of a lead compound.
Diagram: Role in Drug Discovery
Caption: Role as a scaffold in generating compound libraries.
Safety and Handling
2-(6-Aminopyridin-2-yl)acetic acid should be handled with appropriate safety precautions in a well-ventilated laboratory. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
2-(6-Aminopyridin-2-yl)acetic acid is a valuable and versatile building block with significant potential in organic synthesis, particularly in the field of medicinal chemistry. Its straightforward synthesis and the presence of two key functional groups allow for the creation of diverse molecular architectures. As the demand for novel therapeutic agents continues to grow, the utility of such well-defined scaffolds in the drug discovery process is expected to increase.
References
- (Reference to a relevant review on aminopyridines in medicinal chemistry)
- (Reference to a publication detailing the synthesis of a similar compound)
- Orie, K. J., & Ibezim, A. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. American Journal of Heterocyclic Chemistry, 7(2), 20.
- (Reference to a publication on the biological activity of 2,6-diaminopyridines)
- Sadek, K. U., Al-Qalaf, F. A., & Elnagdi, M. H. (2009). Straightforward Synthesis of (6-methyl-pyridin-2-ylamino)- Acetic Acid from 2-amino-6-methylpyridine and Their Coordination with Copper to Enhance Antibacterial Activity. Chiang Mai Journal of Science, 36(3), 323-331.
- (Reference to a publication on the biological activity of acetohydrazide deriv
- (Reference to a general IR spectroscopy table)
- (Reference to a database with NMR spectra of rel
- Zhang, L., et al. (2018). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules, 23(11), 2793.
- (Reference to a database with information on rel
- Starosotnikov, A., & Bastrakov, M. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals, 16(5), 692.
- (Reference to an LC-MS/MS assay of a rel
- Schnürch, M., et al. (2007). Access to 2‐Aminopyridines – Compounds of Great Biological and Chemical Significance. European Journal of Organic Chemistry, 2007(21), 3485-3500.
- (Reference to a database with information on rel
- (Reference to a publication on the determin
- Farghaly, T. A., et al. (2022). Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery. European Journal of Medicinal Chemistry, 240, 114569.
- (Reference to a review on nitropyridines in synthesis)
- (Reference to a database with IR spectra of rel
- (Reference to a publication on the synthesis and characterization of rel
- (Reference to a publication on the synthesis and characteriz
- (Reference to a publication on spectroscopic investig
- (Reference to a publication with FT-IR spectra of rel
- (Reference to a database with NMR spectra of rel
- (Reference to a database with IR spectra of rel
- (Reference to an LC-MS-MS analysis of a rel
Sources
- 1. researchgate.net [researchgate.net]
- 2. Nitropyridines in the Synthesis of Bioactive Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. [PDF] Synthesis, characterization, and biological applications of some 2- acetylpyridine and acetophenone derivatives | Semantic Scholar [semanticscholar.org]
- 7. methyl 2-(6-aminopyridin-3-yl)acetate synthesis - chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
